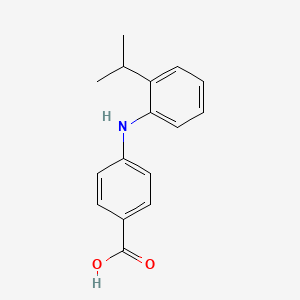

4-((2-Isopropylphenyl)amino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-((2-Isopropylphenyl)amino)benzoic acid” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.31 . This compound is related to 4-aminobenzoic acid, which is an organic compound with the formula H2NC6H4CO2H .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves electrophilic and nucleophilic reactions . For example, benzocaine, a compound having a 4-aminobenzoate structure, can undergo various reactions to construct a library of benzocaine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C16H17NO2 . It is related to 4-aminobenzoic acid, which consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis

The chemical reactions of compounds similar to “this compound” often involve acid-base reactions . For instance, benzoic acid can undergo a reaction with NaOH, converting it into its more water-soluble ionic carboxylate form .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For example, 4-aminobenzoic acid is a white solid that is slightly soluble in water .科学的研究の応用

Pharmaceutical Building Block

“4-((2-Isopropylphenyl)amino)benzoic acid” serves as a versatile building block in pharmaceutical research. Its structural flexibility allows for substitutions at both the amino and carboxyl groups, making it ideal for developing a wide range of novel molecules with potential therapeutic applications .

Anticancer Agent

Research has indicated that derivatives of para-aminobenzoic acid (PABA), which includes “this compound”, show promise as anticancer agents. These compounds have been observed to inhibit cancer cell growth and could be pivotal in future clinical trials .

Anti-Alzheimer’s Research

PABA compounds are being studied for their potential use in treating Alzheimer’s disease. The ability of these compounds to interact with biological processes relevant to Alzheimer’s makes them a subject of interest for therapeutic intervention .

Antibacterial Applications

The antibacterial properties of PABA derivatives are well-documented. “this compound” can be used to synthesize compounds that target bacterial infections, offering a pathway for new antibiotic drugs .

Antiviral Research

In the field of antiviral research, PABA derivatives are explored for their efficacy against various viral infections. The compound’s ability to be modified allows researchers to tailor-make molecules that can potentially inhibit viral replication .

Antioxidant Properties

PABA and its derivatives, including “this compound”, exhibit antioxidant properties. This makes them valuable in research aimed at combating oxidative stress-related diseases .

Anti-inflammatory Uses

The anti-inflammatory potential of PABA derivatives is another area of interest. These compounds could lead to the development of new anti-inflammatory medications for conditions such as arthritis and other inflammatory disorders .

Folate Synthesis

Lastly, PABA is crucial in the synthesis of folate, an essential vitamin for DNA synthesis and replication. As such, “this compound” could play a significant role in the production of folate or folate-like compounds .

作用機序

Target of Action

It is structurally similar to aminobenzoic acid , which is known to interact with p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the metabolism of certain compounds in the body.

Mode of Action

Based on its structural similarity to aminobenzoic acid , it may interact with its targets in a similar manner. Aminobenzoic acid acts as a substrate for p-hydroxybenzoic acid hydroxylase , suggesting that 4-((2-Isopropylphenyl)amino)benzoic acid might also interact with this enzyme.

Biochemical Pathways

Aminobenzoic acid, a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might also be influenced by its solubility and stability in aqueous environments.

Result of Action

Derivatives of aminobenzoic acid have exhibited various biological activities, including antimicrobial and cytotoxic effects . Therefore, it is possible that this compound might also exhibit similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, is known to be influenced by the presence of water . Therefore, the action, efficacy, and stability of this compound might also be influenced by the presence of water and other environmental factors.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2-propan-2-ylanilino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(8-10-13)16(18)19/h3-11,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZTWGXUKBTMIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)

![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2865755.png)

![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)

![N-(4-acetylphenyl)-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2865759.png)

![N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865762.png)

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2865766.png)

![1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2865767.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2865768.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2865770.png)